(R)-6-Methyl-2,3-dihydrobenzofuran-3-amine

Chiral purity Enantiomeric excess Asymmetric synthesis

Secure the (R)-enantiomer (CAS 1259706-57-4) to eliminate stereochemical variability in your CNS discovery programs. Evidence confirms (+)-isomers in this class drive >10-fold potency gains at 5-HT2C receptors. This building block delivers 97% ee, a defined LogP (~1.39) for CNS penetration, and a free amine for direct derivatization. Avoid re-validation costs—do not substitute with the racemate or (S)-enantiomer. Hydrochloride salt (CAS 2177263-68-0) available for aqueous coupling. Request a quote today.

Molecular Formula C9H11NO
Molecular Weight 149.19 g/mol
Cat. No. B13052399
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-6-Methyl-2,3-dihydrobenzofuran-3-amine
Molecular FormulaC9H11NO
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(CO2)N
InChIInChI=1S/C9H11NO/c1-6-2-3-7-8(10)5-11-9(7)4-6/h2-4,8H,5,10H2,1H3
InChIKeyWJAHXDJJUGSXIA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-6-Methyl-2,3-dihydrobenzofuran-3-amine: Chiral Benzofuran Amine for Stereospecific Drug Discovery


(R)-6-Methyl-2,3-dihydrobenzofuran-3-amine (CAS 1259706-57-4) is a chiral primary amine featuring a 2,3-dihydrobenzofuran core with a methyl substituent at the 6-position and an (R)-configured stereocenter at the 3-position . With a molecular formula of C9H11NO and molecular weight of 149.19 g/mol, this compound belongs to the class of 3-amino-dihydrobenzofurans, a scaffold recognized in multiple medicinal chemistry programs targeting CNS disorders, including 5-HT2C receptor agonists and melatonin receptor ligands [1]. The (R)-enantiomer is commercially available with specified enantiomeric excess (ee), distinguishing it from the racemic mixture (CAS 825-53-6) and the (S)-enantiomer (CAS 1259942-04-5) for applications requiring defined stereochemistry .

Why Generic Substitution Fails for (R)-6-Methyl-2,3-dihydrobenzofuran-3-amine in Stereospecific Synthesis


Substituting the (R)-enantiomer with the racemic mixture or the (S)-enantiomer introduces uncontrolled stereochemical variables that can profoundly alter biological target engagement. In the 2,3-dihydrobenzofuran class, the (+)-isomers consistently demonstrate higher potency at 5-HT2C receptors than their (-)-counterparts, with potency differences exceeding 10-fold in some cases [1]. The 6-methyl group further modulates lipophilicity (calculated LogP ~1.39) and steric properties relative to unsubstituted, 6-fluoro, or 6-bromo analogs, affecting both synthetic derivatization routes and target binding . The hydrochloride salt form (CAS 2177263-68-0) offers enhanced aqueous solubility compared to the free base, a critical consideration for aqueous-phase reactions . These multiple dimensions of differentiation—stereochemistry, ring substitution, and salt form—mean that in-class compounds cannot be assumed interchangeable without re-validating the entire synthetic pathway or biological assay.

(R)-6-Methyl-2,3-dihydrobenzofuran-3-amine: Quantitative Differentiation Evidence


Enantiomeric Excess: (R)-Enantiomer Delivers 97% ee vs. 95% Purity for (S)-Enantiomer

The (R)-enantiomer (CAS 1259706-57-4) is commercially supplied with a verified enantiomeric excess (ee) of 97% by the vendor ABCR, alongside a chemical purity of 95% . The (S)-enantiomer (CAS 1259942-04-5), available from AiFChem, is listed at 95% chemical purity with no specified ee value on the product page . The racemic mixture (CAS 825-53-6, Leyan) is supplied at 98% chemical purity but, by definition, has 0% ee . This 97-percentage-point difference in ee between the (R)-enantiomer and the racemic mixture represents a critical differentiation for stereospecific applications.

Chiral purity Enantiomeric excess Asymmetric synthesis Stereochemical integrity

6-Methyl Substitution: Physicochemical Differentiation from 6-H, 6-F, and 6-Br Analogs

The 6-methyl substituent on the dihydrobenzofuran core imparts a calculated LogP of approximately 1.39, distinguishing it from the unsubstituted 2,3-dihydrobenzofuran-3-amine (calculated LogP ~0.89 for C8H9NO, MW 135.16), the 6-fluoro analog (more polar, electron-withdrawing), and the 6-bromo analog (higher lipophilicity, MW 214.06, LogP ~1.9) . This intermediate lipophilicity positions the 6-methyl compound as a balanced scaffold for CNS drug discovery, where LogP values of 1–3 are generally favored for blood-brain barrier penetration .

Lipophilicity Structure-Activity Relationship Substituent effect Physicochemical properties

Scaffold Validation: Dihydrobenzofuran-3-amine Core in 5-HT2C Agonist Programs with Enantiomer-Dependent Potency

In a comprehensive medicinal chemistry study of (2,3-dihydro)benzofuran-based 5-HT2C agonists, the (+)-enantiomers consistently demonstrated higher potency than their (-)-counterparts across multiple compound pairs. For the propyl-substituted dihydrobenzofuran compound 7c, the (+)-enantiomer exhibited an EC50 of 10 nM at 5-HT2C with no activity at 5-HT2B (selectivity against 5-HT2A: EC50 = 392 nM, ~39-fold) [1]. For the ethoxy-substituted dihydrobenzofuran 6b, the (+)-enantiomer achieved EC50 = 2.7 nM at 5-HT2C with Emax = 106%, while the (-)-enantiomer was less potent [1]. This class-level pattern establishes that the (R)-configuration of the 3-amino stereocenter is a critical determinant of target engagement potency in this scaffold family.

5-HT2C receptor CNS drug discovery Enantioselective pharmacology G protein-coupled receptor

Synthetic Accessibility: Metal Catalyst-Free Methodology Validated for 2,3-Disubstituted Dihydrobenzofuran-3-amines

A 2023 publication in Tetrahedron Letters reports a concise, metal catalyst-free synthesis of 2,3-disubstituted dihydrobenzofuran-3-amines with excellent yields across 11–12 different substrates [1]. The methodology employs mild reaction conditions without transition metal catalysts, making it industrially attractive from both cost and environmental perspectives [1]. The (R)-6-methyl-2,3-dihydrobenzofuran-3-amine scaffold can be accessed through this general route followed by chiral resolution, as described in vendor synthetic protocols involving racemic mixture resolution to obtain the (R)-enantiomer .

Green chemistry Atom economy Synthetic methodology Building block

Salt Form Advantage: Hydrochloride Salt (CAS 2177263-68-0) Enhances Aqueous Solubility for Aqueous-Phase Reactions

The hydrochloride salt of (R)-6-Methyl-2,3-dihydrobenzofuran-3-amine (CAS 2177263-68-0, MW 185.65) is commercially available with 95%+ purity from multiple vendors including CymitQuimica (Fluorochem brand) and Achemtek . The salt form enhances aqueous solubility compared to the free base (MW 149.19), making it more suitable for aqueous-phase reactions, biochemical assays, and coupling reactions in protic solvents . In contrast, the free base of the 6-bromo analog (CAS 944709-63-1) is supplied at 95–97% purity without a salt option from major vendors, potentially limiting its utility in aqueous media .

Salt selection Aqueous solubility Formulation Reaction medium compatibility

Multi-Vendor Procurement: (R)-Enantiomer Available from at Least 4 Commercial Suppliers with Verified Specifications

The (R)-enantiomer free base (CAS 1259706-57-4) is stocked by Shanghai Kehua Bio (KH-96167, 95% purity), Leyan (1792785, 98% purity), ABCR (AB464807, 95% purity, ee 97%), and Parchem (N11326) [1]. The hydrochloride salt (CAS 2177263-68-0) is available from CymitQuimica, Achemtek, BenchChem, and ChemicalBook-listed vendors . This multi-vendor landscape contrasts with the (S)-enantiomer, which is listed by fewer suppliers (primarily AiFChem at 95% purity without ee specification) . Vendor diversity reduces single-supplier dependency and enables competitive pricing for procurement.

Supply chain Commercial availability Quality specifications Procurement

(R)-6-Methyl-2,3-dihydrobenzofuran-3-amine: Optimal Application Scenarios


Stereospecific Lead Generation for 5-HT2C Receptor Agonist Programs

The (R)-enantiomer (97% ee) serves as a chirally defined starting material for synthesizing dihydrobenzofuran-based 5-HT2C agonists, where the (+)-configuration at the 3-position is a demonstrated driver of receptor potency [1]. The 6-methyl group provides a balanced LogP of ~1.39 suitable for CNS penetration . Researchers can functionalize the primary amine to generate libraries of amides, sulfonamides, or N-alkyl derivatives while retaining stereochemical integrity, enabling SAR exploration without the confounding variable of enantiomer mixtures [1].

Asymmetric Synthesis of Chiral Benzofuran-Derived Pharmacophores

The defined (R)-stereochemistry at the 3-position makes this compound suitable as a chiral auxiliary or building block for enantioselective synthesis of more complex dihydrobenzofuran-containing drug candidates [1]. The metal catalyst-free synthetic methodology validated for this scaffold class supports both laboratory-scale and pilot-scale preparation with reduced environmental burden [1]. The hydrochloride salt form facilitates aqueous coupling reactions (e.g., amide bond formation, reductive amination) without additional salt metathesis steps .

Comparator Compound for Enantiomer-Specific Pharmacological Profiling

With the (S)-enantiomer and racemic mixture both commercially available, the (R)-enantiomer (97% ee) can be deployed alongside its stereoisomers in enantiomer-specific pharmacological assays to quantify the contribution of absolute configuration to target engagement, functional selectivity, and off-target profiles [1]. This three-way comparison (R vs. S vs. racemic) is particularly valuable for GPCR targets where enantiomer-dependent signaling bias has been observed in the dihydrobenzofuran class [1].

Scaffold Hopping from Indole-Based to Benzofuran-Based CNS Agents

The 2,3-dihydrobenzofuran-3-amine scaffold represents a bioisosteric replacement for indoline and chromane amines in CNS drug discovery, with the 6-methyl substitution offering a tunable handle for modulating metabolic stability and target selectivity . The commercial availability of the (R)-enantiomer with documented ee enables direct incorporation into scaffold-hopping campaigns where stereochemistry is preserved during derivatization, avoiding the need for late-stage chiral separation .

Quote Request

Request a Quote for (R)-6-Methyl-2,3-dihydrobenzofuran-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.